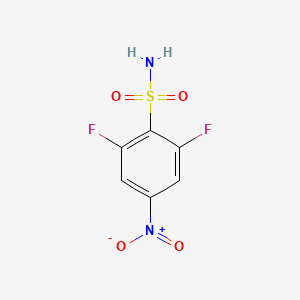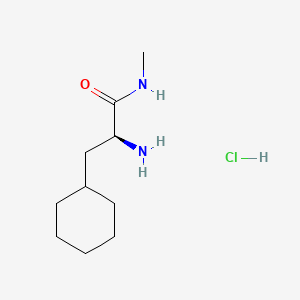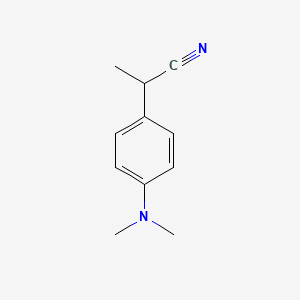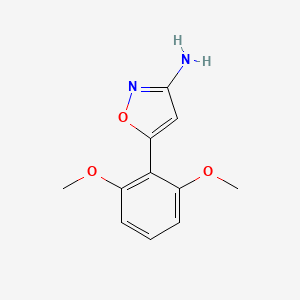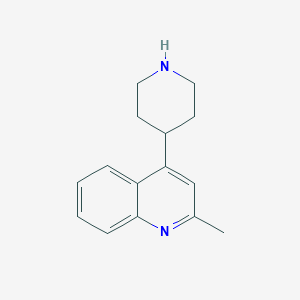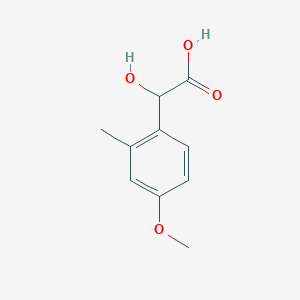
2-(3-Ethoxyphenyl)-2,2-difluoroethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethoxyphenyl)-2,2-difluoroethan-1-amine is an organic compound with a unique structure that includes an ethoxy group, a difluoroethanamine moiety, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 3-ethoxybenzaldehyde with difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in scaling up the production while maintaining the purity and quality of the compound.
化学反応の分析
Types of Reactions
2-(3-Ethoxyphenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce primary amines.
科学的研究の応用
2-(3-Ethoxyphenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Ethoxyphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(3-Methoxyphenyl)-2,2-difluoroethan-1-amine
- 2-(3-Chlorophenyl)-2,2-difluoroethan-1-amine
- 2-(3-Bromophenyl)-2,2-difluoroethan-1-amine
Uniqueness
2-(3-Ethoxyphenyl)-2,2-difluoroethan-1-amine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that are not observed in similar compounds, making it valuable for certain applications.
特性
分子式 |
C10H13F2NO |
|---|---|
分子量 |
201.21 g/mol |
IUPAC名 |
2-(3-ethoxyphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C10H13F2NO/c1-2-14-9-5-3-4-8(6-9)10(11,12)7-13/h3-6H,2,7,13H2,1H3 |
InChIキー |
VMYPVHFNVHUOQR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(Methylsulfanyl)methyl]oxirane](/img/structure/B13596767.png)
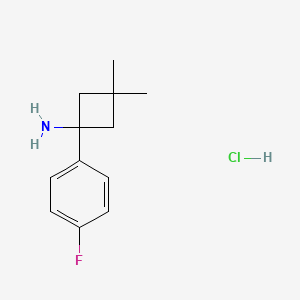
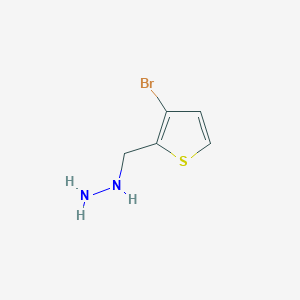

aminehydrochloride](/img/structure/B13596789.png)



